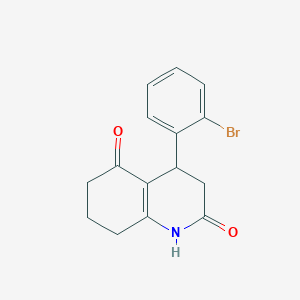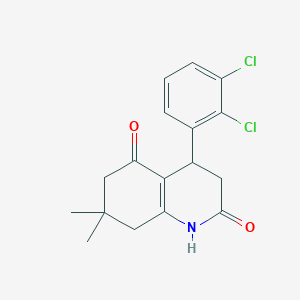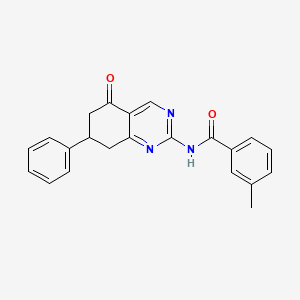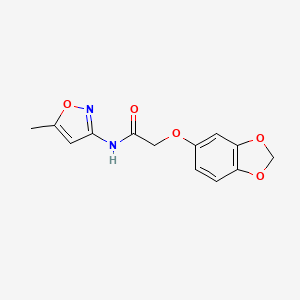
4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as NSC 377524, is a chemical compound that has been studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 is not fully understood, but it has been reported to inhibit the activity of some enzymes, including topoisomerase II, which is involved in DNA replication and transcription. 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has also been reported to induce oxidative stress and activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has been reported to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, cell cycle arrest, neuroprotective effects, and antiviral and antibacterial activities. 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has also been reported to induce oxidative stress and activate the p53 pathway, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has several advantages for lab experiments, including its easy synthesis, good yields, and potential applications in various scientific fields. However, 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has shown promising results in various scientific fields, and there are several future directions for its research. One direction is to study its potential applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent analogs with better pharmacokinetic properties.
Conclusion:
4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 is a chemical compound that has been studied for its potential applications in various scientific fields. It has been synthesized using different methods and has shown promising results in scientific research. 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has several advantages for lab experiments, including its easy synthesis and potential applications in various scientific fields. However, it also has some limitations, including its limited solubility in water and some organic solvents. Further studies are needed to fully understand its mechanism of action and to develop more potent analogs with better pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has been studied for its potential neuroprotective effects and has shown promising results in animal models of Parkinson's disease. In infectious diseases, 4-(2-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 377524 has been studied for its potential antiviral and antibacterial activities.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-11-5-2-1-4-9(11)10-8-14(19)17-12-6-3-7-13(18)15(10)12/h1-2,4-5,10H,3,6-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJLWRNKCTRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=CC=C3Br)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4415373.png)
![4-methyl-2-phenyl-5-(tetrahydro-2-furanylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4415376.png)
![2-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4415390.png)
![2-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4415392.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4415393.png)

![2-[(4-methylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4415398.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4415409.png)


![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4415441.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4415447.png)
![N-(3-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4415461.png)
![6-methoxy-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4415472.png)